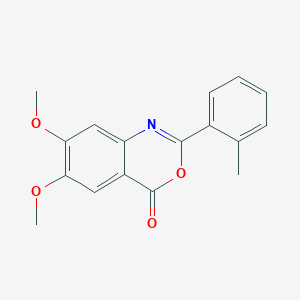

6-(4-Chlorophenyl)-3-cyano-2-pyridinyl 2,6-dichlorobenzenecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, carboxylate, and chloro groups would likely have a significant impact on the compound’s overall structure and properties .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, the functional groups present suggest that it could participate in a variety of chemical reactions. For example, the cyano group could undergo hydrolysis to form a carboxylic acid, or it could participate in addition reactions with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of multiple chloro groups could increase the compound’s density and boiling point, while the cyano and carboxylate groups could impact its polarity and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactions

- The compound has been involved in the synthesis of polyhydroxyindolizidines through derivatives of 4-Octulose, demonstrating its utility in complex organic synthesis processes aimed at producing biologically active molecules (Izquierdo et al., 1999).

- Studies on the reaction of 1,3-Oxazinium Salt with active methylene compounds indicate the formation of various pyridine derivatives, showcasing the compound's potential in facilitating diverse chemical transformations (Shibuya & Kurabayashi, 1975).

- Research on hydrogen bonding in anticonvulsant enaminones has highlighted the importance of specific chemical groups for the formation of stable molecular structures, which may have implications for the design of new pharmaceuticals (Kubicki et al., 2000).

Molecular Docking and Antimicrobial Activity

- Synthesis and structure-activity relationship (SAR) studies of certain derivatives have identified potent and selective inverse agonists for the hCB1 receptor, illustrating the chemical's relevance in medicinal chemistry (Meurer et al., 2005).

- Research on the synthesis, molecular docking, and in vitro screening of novel triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives has shown antimicrobial and antioxidant activity, suggesting potential applications in the development of new therapeutic agents (Flefel et al., 2018).

Environmental Applications

- Studies on the preparation of controlled-release herbicides from esters of starches have explored the use of derivatives for environmental management, aiming at more sustainable agricultural practices (Mehltretter et al., 1974).

Safety and Hazards

Zukünftige Richtungen

The potential applications and future directions for this compound would depend largely on its properties and reactivity. It could potentially be used in the synthesis of other complex organic molecules, or it could have applications in fields like medicinal chemistry, depending on its biological activity .

Eigenschaften

IUPAC Name |

[6-(4-chlorophenyl)-3-cyanopyridin-2-yl] 2,6-dichlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H9Cl3N2O2/c20-13-7-4-11(5-8-13)16-9-6-12(10-23)18(24-16)26-19(25)17-14(21)2-1-3-15(17)22/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFZGXIULDKZNH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(=O)OC2=C(C=CC(=N2)C3=CC=C(C=C3)Cl)C#N)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H9Cl3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6,7-Dichloro-3-(trifluoromethyl)quinoxalin-2-yl]-2-phenylacetonitrile](/img/structure/B2645715.png)

![6-Phenyl-2-(1-propan-2-ylimidazol-4-yl)sulfonyl-2-azaspiro[3.3]heptane](/img/structure/B2645716.png)

![2-(3-(4-chlorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-methylthiazol-2-yl)acetamide hydrochloride](/img/structure/B2645720.png)

![3-[4-(6-Ethylpyrimidin-4-yl)piperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine](/img/structure/B2645721.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2645723.png)

![ethyl 2-amino-4-(4-nitrophenyl)-5-oxo-4H,5H-thiochromeno[4,3-b]pyran-3-carboxylate](/img/structure/B2645729.png)

![Methyl 5-[4-(chloromethyl)phenyl]-1,3-oxazole-4-carboxylate](/img/structure/B2645735.png)